molecular formula C14H9N3O6S2 B4695350 5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid

5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid

Cat. No.: B4695350
M. Wt: 379.4 g/mol
InChI Key: DCLNRWHLLLGBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid is a useful research compound. Its molecular formula is C14H9N3O6S2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.99327736 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as lanosterol 14-alpha demethylase, which is involved in sterol biosynthesis . The interaction between this compound and this enzyme results in the inhibition of sterol production, which can have downstream effects on cellular metabolism and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of lanosterol 14-alpha demethylase by this compound can lead to altered gene expression patterns related to sterol biosynthesis . Additionally, this compound can affect cell signaling pathways that are dependent on sterol intermediates, thereby influencing cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of lanosterol 14-alpha demethylase, inhibiting its enzymatic activity . This inhibition prevents the conversion of lanosterol to other sterol intermediates, leading to a buildup of lanosterol and a decrease in downstream sterol products. The changes in sterol levels can subsequently affect membrane composition, signaling pathways, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of sterol biosynthesis, resulting in persistent alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential organ damage. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. The compound interacts with enzymes such as lanosterol 14-alpha demethylase, affecting the conversion of lanosterol to other sterol intermediates . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, it can localize to specific compartments, such as the endoplasmic reticulum, where it exerts its effects on sterol biosynthesis.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments, such as the endoplasmic reticulum, where it interacts with target enzymes . Post-translational modifications or targeting signals may play a role in directing the compound to these compartments, ensuring its effective inhibition of sterol biosynthesis.

Properties

IUPAC Name

5-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O6S2/c18-13(19)7-4-8(14(20)21)6-9(5-7)17-25(22,23)11-3-1-2-10-12(11)16-24-15-10/h1-6,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLNRWHLLLGBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.